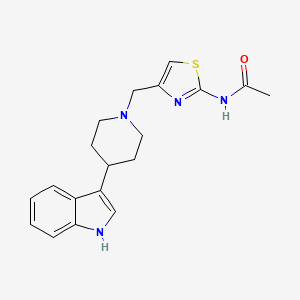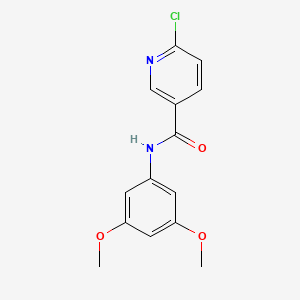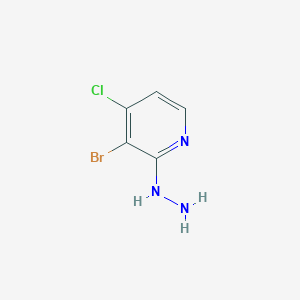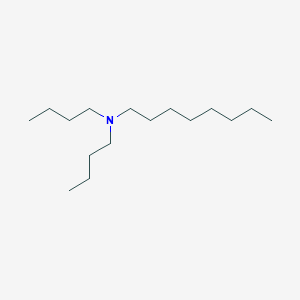
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene is an organic compound with a complex structure It is a derivative of benzene, featuring substituents at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. This process requires a catalyst, often aluminum chloride, and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes, such as using zeolites as catalysts. These methods are designed to maximize yield and minimize by-products, ensuring a cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions typically convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene exerts its effects involves interactions with specific molecular targets
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1-methylethenyl)-: A simpler derivative with fewer substituents.
Benzene, 1-(2-methylpropyl)-: Another derivative with different substituents.
Properties
CAS No. |
34352-86-8 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-8,10H,3,9H2,1-2,4H3 |
InChI Key |
MXWQCJIFJKBTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Oxazole, 4,5-dihydro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8730629.png)

![2-(9-((4-Acetyl-3-hydroxy-2-propylphenoxy)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B8730637.png)






![2-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B8730698.png)


